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Sucrose, 6-palmitate

Food Science Starch Retrogradation Emulsifier Screening

Sucrose 6-palmitate is a regiospecifically defined, non-ionic glycolipid surfactant in which a palmitoyl (C16:0) chain is esterified exclusively at the 6-O position of the glucopyranosyl moiety of sucrose. Unlike commercial sucrose ester mixtures that contain variable proportions of mono-, di-, and triesters with random positional isomerism, the 6-O regiochemistry and saturated C16 chain length confer a distinct combination of hydrophile-lipophile balance (HLB ~15), critical micelle concentration (CMC 0.01–0.1 mM) , and thermal gelation behavior that cannot be replicated by sucrose laurate, myristate, stearate, or mixed-ester products.

Molecular Formula C28H52O12
Molecular Weight 580.7 g/mol
CAS No. 13039-41-3
Cat. No. B8203596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose, 6-palmitate
CAS13039-41-3
Molecular FormulaC28H52O12
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
InChIInChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-22(32)24(34)25(35)27(38-20)40-28(18-30)26(36)23(33)19(16-29)39-28/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1
InChIKeyXYFGTTCGHCGTDZ-ZRVLSRDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose 6-Palmitate (CAS 13039-41-3) Procurement Guide: Verified Differentiation from Generic Sucrose Esters


Sucrose 6-palmitate is a regiospecifically defined, non-ionic glycolipid surfactant in which a palmitoyl (C16:0) chain is esterified exclusively at the 6-O position of the glucopyranosyl moiety of sucrose [1]. Unlike commercial sucrose ester mixtures that contain variable proportions of mono-, di-, and triesters with random positional isomerism, the 6-O regiochemistry and saturated C16 chain length confer a distinct combination of hydrophile-lipophile balance (HLB ~15), critical micelle concentration (CMC 0.01–0.1 mM) [2], and thermal gelation behavior that cannot be replicated by sucrose laurate, myristate, stearate, or mixed-ester products [3][4].

Why Generic Sucrose Ester Mixtures Cannot Replace Sucrose 6-Palmitate in Performance-Critical Applications


Commercial ‘sucrose palmitate’ products (e.g., CAS 26446-38-8) are typically complex mixtures of mono-, di-, and triesters with uncontrolled positional isomerism, as defined by the USP monograph requiring only ≥55% monoester content [1]. This compositional heterogeneity introduces batch-to-batch variability in HLB, CMC, gelation temperature, and antimicrobial potency that is unacceptable for applications demanding reproducible interfacial behavior or specific biological activity. For instance, pure 6-O-sucrose monoesters exhibit regiochemistry-dependent micellization behavior distinct from the 1′-O isomer [2], and the saturated C16 chain delivers maximal anti-firming efficiency among C8–C18 sucrose monoesters [3], meaning substitution with a mixed-ester product or a different chain-length analog will degrade functional performance.

Quantitative Evidence Differentiating Sucrose 6-Palmitate from Closest Analogs


Chain-Length-Dependent Anti-Firming Efficiency: Palmitate (C16) Outperforms C8–C14 and C18 Sucrose Monoesters

In a kinetic viscoelastic study of 30% non-glutinous rice starch gels, the anti-firming ability of sucrose monoesters increased with fatty acid chain length from C8 to C18 and reached maximal efficiency at the palmitate (C16) ester [1]. This establishes sucrose 6-palmitate as the optimal chain-length choice for starch-based food formulations where retrogradation inhibition is critical, outperforming both shorter-chain (laurate, myristate) and longer-chain (stearate) analogs.

Food Science Starch Retrogradation Emulsifier Screening

Superior Suspension and Antimicrobial Efficacy of Sucrose Palmitate over Sucrose Stearates Against Bacterial Spores

In a model agar system evaluating inhibition of Bacillus spp., Clostridium sporogenes PA3679, and Alicyclobacillus spp. spores, sucrose palmitate demonstrated greater antimicrobial effectiveness and superior suspension characteristics compared to sucrose stearates [1]. Although the minimum inhibitory concentrations (MICs) of all sucrose esters tested were higher than that of the monolaurin control (Lauricidin), among the sucrose esters the palmitate variant was both more potent and more readily dispersible than the stearate counterparts, a critical factor for uniform antimicrobial distribution in food matrices.

Food Microbiology Spore Inhibition Preservation

Regiochemistry-Dependent Micellization: 6-O vs. 1′-O Substitution Alters Self-Assembly Behavior

PFGSE-NMR analysis of pure monosubstituted sucrose fatty acid esters revealed that the regiochemistry of fatty chain grafting significantly influences micellization behavior, with 1′-O-sucrose palmitate exhibiting 'special behavior' distinct from other regioisomers [1]. This finding implies that the 6-O-palmitate regioisomer possesses a unique self-assembly profile compared to the 1′-O isomer, with implications for micelle hydrodynamic radius, CMC, and aggregation number. Procurement of the defined 6-O isomer is therefore essential when reproducible micellar properties are required, as mixed-regioisomer products will exhibit ill-defined and batch-variable self-assembly.

Colloid Science Surfactant Design Micellization

Differential Gelation and Drug Release Kinetics: Sucrose Palmitate vs. Sucrose Stearate in Thermosensitive Delivery Systems

Rheological comparison of sucrose palmitate (P1670) and sucrose stearate (S970) gels demonstrated that sucrose stearate forms a significantly stronger gel network than sucrose palmitate under identical temperature and concentration conditions [1]. This structural difference directly translated into divergent drug release kinetics: paracetamol release from P1670 matrices followed the Korsmeyer-Peppas model, whereas S970 matrices followed the Higuchi model, indicating fundamentally different release mechanisms governed by gel strength [1]. This provides a clear, quantitative basis for selecting the palmitate ester when faster or diffusion-controlled release is desired.

Drug Delivery Rheology Controlled Release

Enzymatic Regioselective Synthesis Enables Access to High-Purity 6-O-Palmitate Unattainable via Conventional Transesterification

A patented lipase-catalyzed method using Lipozyme RM IM in tert-amyl alcohol/DMSO (4:1 v/v) enables the selective synthesis of sucrose-6-palmitate with high monoesterification yield and significantly shortened reaction time compared to conventional chemical transesterification, which generates uncontrolled mixtures of regioisomers and polyesters [1]. A complementary microfluidic channel reactor method using Lipozyme TLIM achieves the same 6-O selectivity with reaction times of only 20–40 minutes [2]. These enzymatic routes provide a procurement pathway to analytically defined 6-O-palmitate that is not achievable with standard commercial sucrose ester products.

Biocatalysis Process Chemistry Regioselective Synthesis

Application Scenarios Where Sucrose 6-Palmitate Provides Verified Performance Advantages


Starch-Based Food Products Requiring Extended Shelf-Life Through Retrogradation Control

In rice starch gels and analogous starch-based food systems (e.g., baked goods, sauces, ready-to-eat meals), sucrose 6-palmitate delivers maximal anti-firming efficacy among C8–C18 sucrose monoesters [1]. Formulators should specify the palmitate ester to minimize starch retrogradation during storage, directly reducing product hardening and extending consumer-acceptable shelf-life without reformulation.

Thermosensitive Buccal or Topical Drug Delivery Films Requiring Tunable Release Kinetics

The weaker gel structure of sucrose palmitate (P1670) compared to sucrose stearate (S970) enables Korsmeyer-Peppas-type drug release suitable for formulations where sustained, non-Fickian diffusion is desired [2]. This makes sucrose 6-palmitate the excipient of choice for buccal films and topical patches where drug flux must be balanced with mucoadhesion and patient comfort.

Cosmetic O/W Emulsions Requiring High HLB and Low Irritancy Surfactant Systems

With a CMC of 0.01–0.1 mM—substantially lower than conventional surfactants like sodium lauryl sulfate [3]—and an HLB of approximately 15 for the high-monoester form, sucrose 6-palmitate enables the formation of stable oil-in-water emulsions at low surfactant loadings. This reduces irritation potential in leave-on skincare and sensitive-skin formulations while maintaining emulsion stability.

Spore-Contaminated Food Preservation Systems Demanding Uniform Antimicrobial Distribution

In canned or minimally processed foods susceptible to Bacillus and Clostridium spore outgrowth, sucrose palmitate provides superior suspension characteristics and antimicrobial efficacy compared to sucrose stearates [4], ensuring homogeneous distribution throughout the food matrix and reliable spore inhibition when combined with mild heat or high-pressure processing.

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